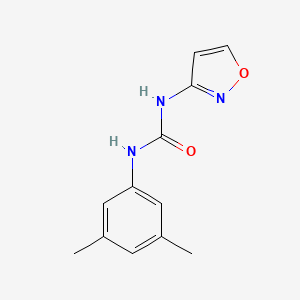![molecular formula C22H28N2O4S B4843971 N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)
N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the glucocorticoid receptor (GR), which plays a crucial role in regulating the body's response to stress and inflammation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves its ability to bind to the GR and block its activation by glucocorticoid hormones. This results in the inhibition of GR-mediated transcriptional activity, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide depend on the specific system being studied. However, some general effects of GR antagonism include the inhibition of inflammation, the modulation of glucose metabolism, and the regulation of immune function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its selectivity for the GR. This allows researchers to specifically target the GR signaling pathway without affecting other pathways that may be involved in the same physiological process. However, a limitation of this N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that it may not accurately reflect the effects of endogenous glucocorticoids, which can have more complex and nuanced effects on physiological processes.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One possible direction is to investigate its effects on specific physiological processes, such as glucose metabolism or immune function, in more detail. Another direction is to develop more selective and potent GR antagonists that can be used in vivo and in clinical settings. Additionally, the use of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in combination with other N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamides or therapies may provide new insights into the complex interplay between different signaling pathways in the body.
Conclusion
In conclusion, N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is a valuable tool for studying the role of the GR in various physiological processes. Its selective antagonism of the GR allows for specific targeting of this pathway, and its use in scientific research has already provided valuable insights into the effects of GR signaling on inflammation, glucose metabolism, and immune function. While there are limitations to its use, the future directions for the study of N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide are promising and may lead to new discoveries in the field of glucocorticoid signaling.
Scientific Research Applications
N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been used extensively in scientific research to investigate the role of the GR in various physiological processes. This N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to be a potent and selective antagonist of the GR, which makes it a valuable tool for studying the effects of GR signaling in vivo and in vitro.
properties
IUPAC Name |
N-cyclohexyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-8-10-19(11-9-16)24-29(26,27)20-12-13-21(17(2)14-20)28-15-22(25)23-18-6-4-3-5-7-18/h8-14,18,24H,3-7,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYSBZPAHXYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4843902.png)
![N-[2-(dimethylamino)ethyl]-3-(phenylthio)propanamide](/img/structure/B4843903.png)
![3-amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4843909.png)
![N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4843915.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4843917.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)

![1-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4843926.png)
![N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843947.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-methylphenyl)acrylamide](/img/structure/B4843952.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)
